4-Chloro-3-ethynyl-2-fluoropyridine
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Overview
Description
4-Chloro-3-ethynyl-2-fluoropyridine is a heterocyclic organic compound with the molecular formula C7H3ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 4 are replaced by fluorine, ethynyl, and chlorine groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated pyridine (such as 4-chloro-3-iodo-2-fluoropyridine) in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually involve the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of 4-Chloro-3-ethynyl-2-fluoropyridine may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethynyl-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiols, or alkoxides in polar solvents like dimethyl sulfoxide or ethanol.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl or alkyne derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, such as alcohols or alkenes.
Scientific Research Applications
4-Chloro-3-ethynyl-2-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethynyl-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The ethynyl group can facilitate interactions with hydrophobic pockets in target proteins, while the chlorine atom can participate in halogen bonding .
Comparison with Similar Compounds
4-Chloro-3-ethynyl-2-fluoropyridine can be compared with other fluorinated pyridines, such as:
- 4-Chloro-2-ethynyl-3-fluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
These compounds share similar structural features but differ in the position and number of substituents. The unique combination of chlorine, ethynyl, and fluorine in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
Molecular Formula |
C7H3ClFN |
---|---|
Molecular Weight |
155.55 g/mol |
IUPAC Name |
4-chloro-3-ethynyl-2-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-6(8)3-4-10-7(5)9/h1,3-4H |
InChI Key |
RNBMCWGMKKRIMO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CN=C1F)Cl |
Origin of Product |
United States |
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